4-tert-butyl-N-[2-oxo-2-(6-oxoheptylamino)ethyl]benzamide
Description
4-tert-butyl-N-[2-oxo-2-(6-oxoheptylamino)ethyl]benzamide is a complex organic compound with a unique structure that includes a tert-butyl group, a benzamide core, and a heptylaminoethyl side chain
Properties
IUPAC Name |
4-tert-butyl-N-[2-oxo-2-(6-oxoheptylamino)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-15(23)8-6-5-7-13-21-18(24)14-22-19(25)16-9-11-17(12-10-16)20(2,3)4/h9-12H,5-8,13-14H2,1-4H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYOXPFYIGKHSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCCNC(=O)CNC(=O)C1=CC=C(C=C1)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[2-oxo-2-(6-oxoheptylamino)ethyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common method involves the acylation of aniline derivatives with appropriate acyl chlorides under basic conditions. The tert-butyl group can be introduced through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
The heptylaminoethyl side chain can be synthesized separately through a series of reactions, including the formation of an amide bond between a heptyl amine and an appropriate carboxylic acid derivative. The final step involves coupling the benzamide core with the heptylaminoethyl side chain under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents. Additionally, purification methods such as recrystallization or chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[2-oxo-2-(6-oxoheptylamino)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzamide core, particularly at positions ortho or para to the amide group. Common reagents for these reactions include halogens and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nucleophiles (amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions may result in various substituted benzamides.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme interactions and protein binding due to its amide and carbonyl groups, which can form hydrogen bonds with biological macromolecules.
Medicine: The compound’s structure suggests potential pharmacological activity, and it may be investigated for its effects on various biological pathways. It could serve as a lead compound for the development of new drugs.
Industry: In industrial applications, the compound may be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[2-oxo-2-(6-oxoheptylamino)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amide and carbonyl groups in the compound can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting or modulating their activity. The tert-butyl group may also contribute to the compound’s binding affinity and specificity by providing hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
N-butylbenzamide: Similar in structure but lacks the heptylaminoethyl side chain.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Contains a tert-butyl group and a similar carbonyl structure but differs in the core structure and side chains.
tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Similar functional groups but different core structure and side chains.
Uniqueness
4-tert-butyl-N-[2-oxo-2-(6-oxoheptylamino)ethyl]benzamide is unique due to its combination of a benzamide core with a heptylaminoethyl side chain and a tert-butyl group. This unique structure provides distinct chemical properties and potential biological activities that are not found in the similar compounds listed above.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
